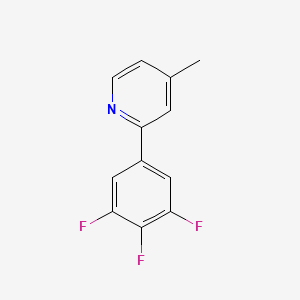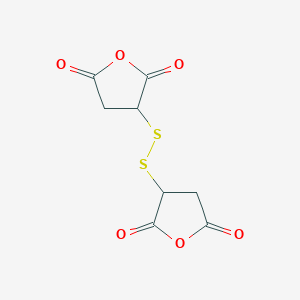
3,3'-Disulfanediyldi(oxolane-2,5-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Disulfanediyldi(oxolane-2,5-dione) is a chemical compound known for its unique structure and properties It is characterized by the presence of two oxolane-2,5-dione rings connected by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediyldi(oxolane-2,5-dione) typically involves the reaction of oxolane-2,5-dione derivatives with disulfide linkers under controlled conditions. One common method involves the use of thiol-containing precursors that undergo oxidation to form the disulfide bond, linking the two oxolane-2,5-dione units .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure settings .
Chemical Reactions Analysis
Types of Reactions
3,3’-Disulfanediyldi(oxolane-2,5-dione) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfone derivatives.
Reduction: The disulfide bond can be reduced to thiol groups.
Substitution: The oxolane rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol-containing compounds.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
3,3’-Disulfanediyldi(oxolane-2,5-dione) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of 3,3’-Disulfanediyldi(oxolane-2,5-dione) involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins and other molecules, leading to the formation of disulfide-linked complexes. The molecular targets and pathways involved include redox-sensitive proteins and enzymes that regulate cellular redox homeostasis .
Comparison with Similar Compounds
Similar Compounds
3,3’-Disulfanediyldi(1H-1,2,4-triazol-5-amine): Similar in having a disulfide linkage but differs in the heterocyclic rings.
Oxolane-2,5-dione derivatives: Compounds with similar oxolane rings but different linkers.
Properties
CAS No. |
823214-39-7 |
|---|---|
Molecular Formula |
C8H6O6S2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
3-[(2,5-dioxooxolan-3-yl)disulfanyl]oxolane-2,5-dione |
InChI |
InChI=1S/C8H6O6S2/c9-5-1-3(7(11)13-5)15-16-4-2-6(10)14-8(4)12/h3-4H,1-2H2 |
InChI Key |
AQFPWUCWWTWOMC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)OC1=O)SSC2CC(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-](/img/structure/B14220976.png)

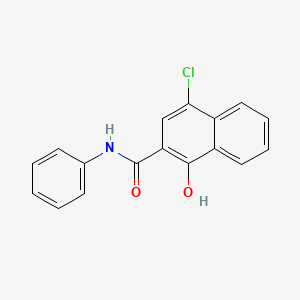
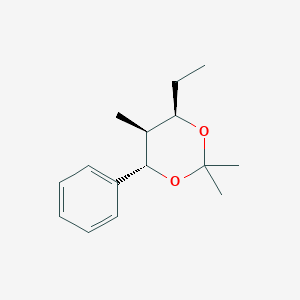
![2-({2-[(Pyridin-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14221013.png)
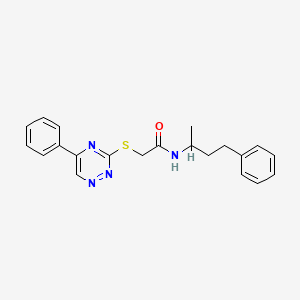


![3,6-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14221055.png)
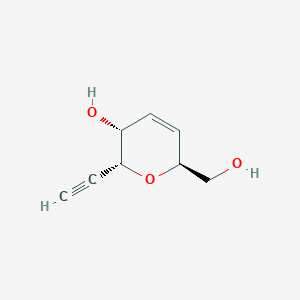
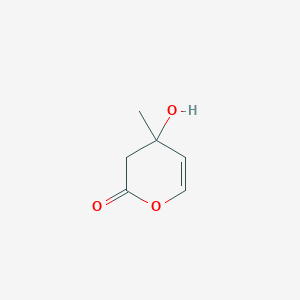
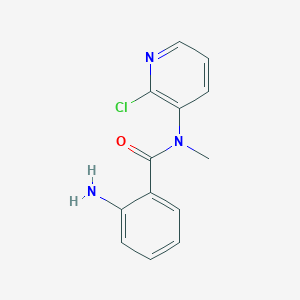
![N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea](/img/structure/B14221073.png)
